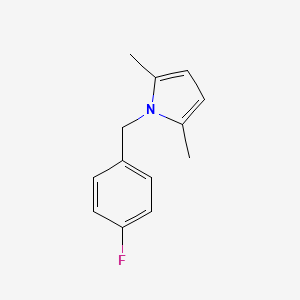

1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c1-10-3-4-11(2)15(10)9-12-5-7-13(14)8-6-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFXCBPDVPDYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Construction of the 2,5-Dimethyl-1H-pyrrole Core

The formation of the 2,5-dimethyl-1H-pyrrole scaffold is most commonly achieved through the Paal-Knorr cyclocondensation reaction. This method involves the reaction of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione (also known as acetonylacetone), with a primary amine or ammonia (B1221849). organic-chemistry.org Over the years, significant research has been dedicated to optimizing this protocol to improve yields, reduce reaction times, and enhance its environmental sustainability.

Optimization of Paal-Knorr Cyclocondensation Protocols

The Paal-Knorr synthesis is a robust and versatile method for preparing pyrroles. organic-chemistry.org The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with an amine, leading to the formation of a five-membered heterocyclic ring. organic-chemistry.org Optimization efforts have explored various catalytic systems, energy sources, and reaction media.

Historically, the Paal-Knorr reaction has been conducted under neutral or weakly acidic conditions, often employing a weak acid like acetic acid to accelerate the reaction. organic-chemistry.org A variety of solvents and catalysts have been investigated to enhance the efficiency of the synthesis of 2,5-dimethyl-N-substituted pyrroles from hexane-2,5-dione. For instance, a simple and effective microscale procedure involves heating hexane-2,5-dione and a primary amine in methanol (B129727) with a catalytic amount of concentrated hydrochloric acid. chemistry-online.com

A significant advancement towards greener chemistry is the use of water as a reaction medium. researchgate.netresearchgate.net Studies have shown that reacting hexane-2,5-dione with various primary amines in water at 100°C can lead to excellent yields of the corresponding N-substituted 2,5-dimethyl pyrroles, often within minutes. researchgate.net This approach not only avoids the use of volatile and toxic organic solvents but can also simplify product isolation. researchgate.net Other traditional methods have utilized reagents like ammonium (B1175870) carbonate, which upon heating, provides the ammonia necessary for the formation of the unsubstituted 2,5-dimethyl-1H-pyrrole core. orgsyn.org

| Catalyst/Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|

| HCl (catalytic) | Methanol | Standard laboratory procedure, effective for small scale. | chemistry-online.com |

| None (autocatalytic) | Water | Environmentally friendly, high yields, rapid reaction. | researchgate.net |

| Graphene Oxide | Various | Heterogeneous catalyst, reusable, good yields. | researchgate.net |

| Ammonium Carbonate | Neat (solvent-free) | Classic method for unsubstituted pyrrole core. | orgsyn.org |

The application of microwave irradiation has revolutionized many organic syntheses, including the Paal-Knorr reaction. scienceopen.com Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and often milder reaction conditions. pensoft.netrsc.org

In the context of the Paal-Knorr synthesis, microwave activation has been shown to significantly accelerate the condensation of hexane-2,5-dione with primary amines. pensoft.net Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. scienceopen.compensoft.net This rapid heating can also eliminate the need for a strong acid catalyst in some cases. pensoft.net The efficiency of microwave heating is particularly beneficial for creating libraries of substituted pyrroles for screening purposes. Various protocols have been developed, using solvents like polyethylene (B3416737) glycol (PEG-200) or even solvent-free conditions, further enhancing the green credentials of the synthesis. pensoft.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., >12 hours) | Minutes (e.g., 2-20 minutes) | scienceopen.compensoft.net |

| Energy Input | Higher | Lower, more efficient energy transfer | scienceopen.com |

| Catalyst Requirement | Often requires acid catalyst | Can sometimes be performed catalyst-free | pensoft.net |

| Yields | Good to excellent | Often higher yields | scienceopen.com |

The use of heterogeneous catalysts represents a major advancement in sustainable chemistry, as they can be easily separated from the reaction mixture and recycled. Several solid catalysts have been found to be effective for the Paal-Knorr synthesis. Commercially available aluminas, such as CATAPAL 200, have demonstrated high efficacy, affording N-substituted pyrroles in excellent yields under solvent-free conditions with low catalyst loading. mdpi.com

Among the most promising heterogeneous catalysts are Metal-Organic Frameworks (MOFs). Specifically, MIL-53(Al) has been identified as a highly active and reusable catalyst for the Paal-Knorr reaction. nih.gov The synthesis of pyrroles using MIL-53(Al) can be performed efficiently under solvent-free conditions, often enhanced by sonication, which provides a synergistic effect. nih.gov This method is notable for its broad substrate scope, short reaction times, and high yields. nih.gov The catalyst's high stability and porosity are key to its effectiveness, and it can be recovered and reused multiple times without a significant loss of catalytic activity. nih.govresearchgate.net Other MOFs, such as MOF-118, have also been successfully employed as catalysts for this transformation. jca.edu.vn

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| MIL-53(Al) | Solvent-free, 80°C, sonication | Excellent yields (up to 96%), reusable, no additives needed. | nih.gov |

| CATAPAL 200 (Alumina) | Solvent-free, 60°C | High yields (up to 97%), low-cost, commercially available. | mdpi.com |

| MOF-118 | DMA solvent | Excellent conversion (100%), effective for aryl amines. | jca.edu.vn |

Alternative Multi-Component and Cascade Reactions for Pyrrole Formation

While the Paal-Knorr synthesis is dominant, other powerful strategies exist for constructing the pyrrole core, particularly through multi-component reactions (MCRs). bohrium.com MCRs are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. bohrium.com

The Hantzsch pyrrole synthesis, a classic MCR, involves the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine. researchgate.net More contemporary MCRs have been developed that allow for the synthesis of highly substituted pyrroles from a variety of starting materials, including 1,3-dicarbonyl compounds, isonitriles, and nitroalkenes. bohrium.comorientjchem.org Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide elegant pathways to the pyrrole nucleus. For example, a Pd(II)-catalyzed oxidative cascade involving N-homoallylicamines and arylboronic acids can construct polysubstituted pyrroles through sequential C-C and C-N bond formations. organic-chemistry.org These alternative methods offer different substitution patterns and functional group tolerances compared to the Paal-Knorr approach.

Regioselective N-Functionalization with the 4-Fluorobenzyl Moiety

Once the 2,5-dimethyl-1H-pyrrole core is synthesized, the final step in forming the target compound is the introduction of the 4-fluorobenzyl group onto the nitrogen atom. This transformation is an N-alkylation reaction. For a symmetric pyrrole like 2,5-dimethyl-1H-pyrrole, there is only one nitrogen atom, so the primary challenge is achieving selective N-alkylation over potential C-alkylation and ensuring high conversion.

The standard and most effective method for this type of N-alkylation involves the deprotonation of the pyrrole N-H with a suitable base to form the corresponding pyrrolide anion. This anion is a potent nucleophile that readily reacts with an electrophilic source of the 4-fluorobenzyl group, typically 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.

The choice of base and solvent is critical for the success of the reaction. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a commonly used base for this purpose. beilstein-journals.orgnih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org The general procedure involves adding NaH to a solution of 2,5-dimethyl-1H-pyrrole in the chosen solvent, allowing the deprotonation to proceed (often evidenced by the cessation of hydrogen gas evolution), followed by the addition of the 4-fluorobenzyl halide. Studies on the N-alkylation of similar heterocyclic scaffolds like indazoles have shown that this NaH/THF system provides excellent regioselectivity and high yields for N-alkylation. beilstein-journals.orgnih.gov The use of ionic liquids has also been reported as an effective medium for the regioselective N-alkylation of pyrrole with alkyl halides. organic-chemistry.org

Alkylation Reactions Utilizing 4-Fluorobenzyl Halides

A primary and direct method for the synthesis of 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole involves the N-alkylation of 2,5-dimethylpyrrole. This reaction is a classical example of nucleophilic substitution, where the pyrrolide anion acts as a nucleophile, attacking an electrophilic 4-fluorobenzyl halide.

The initial step of this synthesis is the deprotonation of the N-H bond of 2,5-dimethylpyrrole. Due to the aromaticity of the pyrrole ring, the N-H proton is weakly acidic (pKa ≈ 17.5). A variety of bases can be employed to generate the nucleophilic pyrrolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), potassium tert-butoxide (t-BuOK), and organolithium reagents like n-butyllithium (n-BuLi). mdpi.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. mdpi.com

Once the pyrrolide anion is formed, it readily reacts with 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). The anion displaces the halide in an SN2 reaction, forming the desired C-N bond and yielding the final product. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Interactive Data Table: Typical Conditions for N-Alkylation of 2,5-Dimethylpyrrole

| Parameter | Condition | Purpose/Comment |

| Pyrrole Substrate | 2,5-Dimethylpyrrole | The starting heterocyclic core. |

| Alkylating Agent | 4-Fluorobenzyl bromide | Provides the N-substituent. Chloride can also be used. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for deprotonation. |

| Solvent | Anhydrous THF or DMF | Aprotic polar solvent to dissolve reactants. |

| Temperature | 0 °C to room temp. | Initial deprotonation often at 0°C, followed by warming. |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction with water and oxygen. |

Palladium-Catalyzed N-Arylation and Related Coupling Strategies

While this compound is an N-alkylated compound, the outline addresses palladium-catalyzed N-arylation. This represents an alternative synthetic strategy for creating C(sp²)–N bonds, which is distinct from the C(sp³)–N bond formed in alkylation. The premier method for this transformation is the Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org This reaction couples an amine (or N-H heterocycle like 2,5-dimethylpyrrole) with an aryl halide or triflate.

In a hypothetical synthesis of an N-aryl analogue, 2,5-dimethylpyrrole would be reacted with an aryl halide (e.g., 4-fluoroiodobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrolide, and finally, reductive elimination to form the N-arylpyrrole product and regenerate the Pd(0) catalyst. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and stabilizing the palladium intermediates. researchgate.net Commonly used ligands include biarylphosphines like XPhos and SPhos. The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane) are also critical parameters that need to be optimized for specific substrates. nih.govnih.gov

Interactive Data Table: Components for Buchwald-Hartwig N-Arylation of 2,5-Dimethylpyrrole

| Component | Example | Role in Reaction |

| Aryl Halide | 1-Bromo-4-fluorobenzene | Arylating agent. |

| N-H Heterocycle | 2,5-Dimethylpyrrole | The nucleophilic coupling partner. |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle. |

| Base | Sodium tert-butoxide (NaOt-Bu) | Deprotonates the pyrrole and neutralizes the generated acid. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent. |

Derivatization and Further Functionalization of the Pyrrole Ring System

The this compound core is amenable to further chemical modification, primarily through electrophilic substitution reactions at the pyrrole ring's β-positions (C3 and C4).

Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack Formylation)

The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution. In 2,5-disubstituted pyrroles like the title compound, the α-positions (C2 and C5) are blocked by methyl groups. Consequently, electrophilic attack occurs exclusively at the β-positions (C3 and C4).

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. nih.govrsc.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt (a chloroiminium ion) typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). researchgate.net

The Vilsmeier reagent acts as a mild electrophile that attacks the C3 position of the this compound ring. This attack forms a sigma complex intermediate, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding 3-carbaldehyde derivative. This transformation provides a valuable synthetic handle for further modifications.

Interactive Data Table: Vilsmeier-Haack Formylation of this compound

| Reagent/Condition | Function | Expected Product |

| Substrate | This compound | The electron-rich heterocycle. |

| Reagents | Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) | Form the electrophilic Vilsmeier reagent. |

| Workup | Aqueous base (e.g., NaOAc or NaHCO₃) | Hydrolyzes the intermediate iminium salt. |

| Product | This compound-3-carbaldehyde | The formylated pyrrole derivative. |

Nucleophilic Additions and Substitutions

The pyrrole ring is inherently electron-rich, which makes it a poor substrate for nucleophilic addition or substitution reactions. The high electron density of the π-system repels incoming nucleophiles. Consequently, direct nucleophilic attack on the carbon atoms of the pyrrole ring of this compound is not a feasible transformation under standard conditions.

Such reactions typically require the presence of strong electron-withdrawing groups on the pyrrole ring to sufficiently lower its electron density. For instance, if multiple nitro or cyano groups were attached to the ring, it could potentially undergo nucleophilic aromatic substitution (SNAr). However, for the title compound, which possesses electron-donating methyl groups and a neutral N-benzyl substituent, the ring is highly deactivated towards nucleophilic attack.

Nucleophilic substitution is more likely to occur on a substituent attached to the ring rather than on the ring itself. For example, if a suitable leaving group were present on the benzyl (B1604629) substituent, it could be a site for nucleophilic attack, though this does not constitute a functionalization of the pyrrole ring system directly. A study has shown that nucleophilic substitution of fluorine atoms can occur on a pentafluorophenyl group attached to the nitrogen of 2,5-dimethylpyrrole, illustrating that such reactions happen on substituents rather than the pyrrole core. rsc.org

Mannich-Type Reactions for Side-Chain Introduction

The Mannich reaction is another important electrophilic substitution reaction that can be used to introduce side-chains onto the pyrrole ring. nih.gov This three-component condensation reaction involves an active hydrogen-containing compound (the pyrrole), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org The reaction proceeds via the in situ formation of an electrophilic Eschenmoser's salt analogue (an iminium ion) from formaldehyde and the amine. wikipedia.org

For this compound, the C2 and C5 positions are blocked. As with other electrophilic substitutions, the Mannich reaction will occur at the available C3 position. mdpi.com The pyrrole ring attacks the iminium ion, leading to the introduction of an aminomethyl group (-CH₂NR₂) at the C3 position. researchgate.net This reaction provides a straightforward route to β-aminomethylated pyrroles, which are versatile intermediates in organic synthesis and can serve as precursors for various other functional groups. researchgate.net

Interactive Data Table: Mannich Reaction for Side-Chain Introduction

| Component | Example | Role in Reaction |

| Substrate | This compound | Compound with an active hydrogen at C3. |

| Aldehyde | Formaldehyde (CH₂O) | Carbon source for the methylene (B1212753) bridge. |

| Amine | Dimethylamine ((CH₃)₂NH) | Nucleophile that forms the iminium ion. |

| Solvent | Acetic Acid or Alcohol | Typically run under mild acidic conditions. |

| Product | 1-(4-Fluorobenzyl)-3-((dimethylamino)methyl)-2,5-dimethyl-1H-pyrrole | The C3-aminomethylated product. |

Cross-Coupling Reactions for Extended Conjugation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be used to introduce aryl or vinyl substituents onto the pyrrole ring, thereby extending its π-conjugated system. The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. mdpi.comnih.gov

To perform a Suzuki coupling on this compound, the pyrrole ring must first be functionalized with a suitable leaving group, typically a halide (bromide or iodide). This can be achieved through electrophilic halogenation. Using a reagent like N-Bromosuccinimide (NBS), a bromine atom can be selectively introduced at the C3 position.

The resulting 3-bromo-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole can then undergo a Suzuki coupling reaction with an aryl or vinyl boronic acid (or boronic ester). The reaction is catalyzed by a palladium(0) complex and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. nih.gov This methodology allows for the synthesis of a wide array of 3-aryl or 3-vinyl substituted pyrroles, which are valuable structures in materials science and medicinal chemistry. nih.gov

Another relevant cross-coupling method is the Heck reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This could also be applied to the 3-bromo derivative to introduce alkenyl side chains.

Interactive Data Table: Suzuki Coupling for Extended Conjugation

| Step | Reagent/Component | Purpose | Intermediate/Product |

| 1. Halogenation | N-Bromosuccinimide (NBS) | Introduces a bromine atom at the C3 position. | 3-Bromo-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole |

| 2. Suzuki Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Provides the new aryl substituent. | 3-Aryl-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole |

| Pd(PPh₃)₄ or other Pd(0) catalyst | The cross-coupling catalyst. | ||

| Aqueous base (e.g., Na₂CO₃) | Promotes transmetalation. | ||

| Solvent (e.g., Toluene/Ethanol) | Reaction medium. |

Transformations of Carboxylic Acid and Carboxamide Derivatives

The carboxylic acid and carboxamide moieties attached to the this compound core are versatile functional groups that serve as key intermediates for the synthesis of a wide array of derivatives. These groups can undergo various chemical transformations, enabling the structural diversification of the parent molecule. The primary reactions involve nucleophilic acyl substitution, allowing for the formation of esters, amides, and other related compounds.

Amide Bond Formation from Carboxylic Acids

One of the most significant transformations of pyrrole carboxylic acids is their conversion into carboxamides. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine.

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netsunderland.ac.uk The resulting acyl chloride readily reacts with a wide range of amines in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to afford the corresponding carboxamide derivative in good yields. sunderland.ac.uk

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using various peptide coupling reagents. znaturforsch.com Reagents such as Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), dicyclohexylcarbodiimide (B1669883) (DCC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid in situ, promoting the formation of the amide bond under mild conditions. znaturforsch.com This approach is particularly useful for sensitive substrates.

The synthesis of various N-substituted carboxamides from a hypothetical precursor, this compound-3-carboxylic acid, is illustrated in the table below.

Table 1: Synthesis of Carboxamide Derivatives via Acyl Chloride Intermediate

| Entry | Amine | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Triethylamine | N-phenyl-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide | 85 |

| 2 | Benzylamine | Triethylamine | N-benzyl-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide | 88 |

| 3 | Morpholine | Triethylamine | (1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl)(morpholino)methanone | 92 |

Esterification of Carboxylic Acids

The carboxylic acid group can also be readily converted into a variety of esters, which are valuable intermediates and can exhibit distinct biological properties.

One straightforward method is Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and driving it to completion often requires removing the water formed during the reaction.

A more versatile route that proceeds under milder conditions is the reaction of the acyl chloride intermediate (generated from the carboxylic acid and thionyl chloride) with an alcohol. sunderland.ac.uk This reaction is typically performed in the presence of a base like triethylamine to neutralize the HCl byproduct. sunderland.ac.uk Furthermore, Steglich esterification, which utilizes coupling agents like DCC along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides an efficient method for synthesizing esters at room temperature, even with sterically hindered alcohols.

The table below outlines the synthesis of various esters from this compound-3-carboxylic acid.

Table 2: Synthesis of Ester Derivatives

| Entry | Alcohol | Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Fischer Esterification (H₂SO₄ cat.) | Methyl this compound-3-carboxylate | 95 |

| 2 | Ethanol | Acyl Chloride | Ethyl this compound-3-carboxylate | 93 |

| 3 | Isopropanol | Acyl Chloride | Isopropyl this compound-3-carboxylate | 87 |

Reduction of Carboxylic Acid Derivatives

The carbonyl group within the carboxylic acid, ester, or carboxamide functionality can be reduced to an alcohol or an amine, respectively. These transformations require potent reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reduction of the carboxylic acid or ester yields the corresponding primary alcohol, 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanol. Similarly, the reduction of a secondary or tertiary carboxamide derivative would lead to the formation of the corresponding secondary or tertiary amine. These reactions significantly expand the range of accessible derivatives from the common carboxylic acid intermediate.

Biological Activity Profiles and Mechanistic Elucidation

Antimycobacterial Activity of 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole and its Analogues

The emergence of drug-resistant Mycobacterium tuberculosis strains has underscored the urgent need for novel antimycobacterial agents. ijbcp.commdpi.com The 2,5-dimethylpyrrole scaffold has been identified as a promising framework for the development of new therapeutics. ucl.ac.uk This exploration has led to the synthesis and evaluation of various derivatives, including analogues of this compound, which have shown significant potential against both drug-sensitive and resistant forms of tuberculosis. ucl.ac.uknih.gov These compounds were often designed as hybrids of existing antitubercular agents like BM212 and SQ109. nih.gov

Analogues of this compound have demonstrated potent inhibitory activity against drug-sensitive strains of M. tuberculosis, such as the commonly studied H37Rv strain. A library of these pyrrole (B145914) compounds exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) that inhibit 90% of bacterial growth ranging from 0.40 to over 25 µg/mL. ucl.ac.uk For instance, certain N-phenyl-2,5-dimethylpyrrole derivatives showed MIC values against M. tuberculosis H37Rv ranging between 0.06 and 0.5 μg/mL. nih.gov The activity of these compounds is often comparable to or even better than some first-line anti-TB drugs. nih.gov The 2,5-dimethylpyrrole nucleus has been identified as a key feature for this antimycobacterial activity. nih.gov

Table 1: In Vitro Activity of Selected 2,5-Dimethylpyrrole Analogues Against M. tuberculosis H37Rv

| Compound ID | Substituent Group | MIC (µg/mL) |

|---|---|---|

| 5a | 2-norbornyl | 0.25 |

| 5d | Cyclohexylmethylene | 0.06 - 0.3 |

| 5i | (Structure not specified) | 0.12 - 0.5 |

| 5l | (Structure not specified) | 0.12 - 0.5 |

| 5n | Cyclohexanemethyl at C3 | < 1 |

| 5q | Cyclohexanemethyl at C3 | < 1 |

Data sourced from multiple studies on N-aryl-2,5-dimethylpyrrole derivatives. ucl.ac.uknih.gov

A significant advantage of the 2,5-dimethylpyrrole class of compounds is their efficacy against drug-resistant mycobacteria. researchgate.net The global health crisis posed by multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of drugs with novel mechanisms of action. ijbcp.com Several analogues of this compound have shown potent inhibitory effects against MDR clinical isolates. ucl.ac.uknih.gov For example, a derivative bearing a cyclohexylmethylene side chain (Compound 5d) proved to be a potent inhibitor of the MDR-TB strain CCM11.1. nih.gov This suggests that these compounds can overcome the resistance mechanisms that render many current first- and second-line drugs ineffective.

Table 2: Activity of a Potent 2,5-Dimethylpyrrole Analogue (5d) Against MDR M. tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| CCM11.1 | Multidrug-Resistant (MDR) | 0.12 - 0.5 |

Data reflects the efficacy of a leading analogue from the N-phenyl-2,5-dimethylpyrrole series. nih.gov

M. tuberculosis is a facultative intracellular pathogen that can survive and replicate within host macrophages, a key factor in the establishment of latent infection and the difficulty in eradicating the bacteria. researchgate.net Therefore, the ability of a drug to penetrate host cells and act on intracellular bacilli is crucial for effective treatment. researchgate.netmdpi.com Pyrrole derivatives, including the parent compound BM212 and its newer analogues, have demonstrated the ability to inhibit the growth of intracellular mycobacteria. ucl.ac.uknih.govnih.gov One potent analogue showed an activity profile similar to isoniazid (B1672263) against intracellular mycobacteria. nih.gov This indicates that the 2,5-dimethylpyrrole scaffold is a promising starting point for developing agents effective against both replicating and non-replicating intracellular forms of M. tuberculosis. mdpi.com

The molecular target for many antimycobacterial pyrrole compounds has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). ucl.ac.uknih.govnih.gov MmpL3 is an essential inner membrane transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial cell wall's mycolic acids. nih.govuic.eduresearchgate.net The function of MmpL3 is dependent on the proton motive force (PMF). nih.govnih.gov

Inhibition of MmpL3 disrupts the TMM transport, leading to its accumulation in the cytoplasm and a reduction in key cell envelope components, which ultimately causes rapid cell death. nih.govnih.gov This makes MmpL3 a highly attractive target for new anti-TB drugs. nih.gov Several distinct classes of compounds, including adamantyl ureas, indolecarboxamides, and pyrroles like BM212, target MmpL3. uic.edu

Computational docking studies suggest that 2,5-dimethylpyrrole derivatives bind to a pocket within the MmpL3 structure in a manner similar to other known inhibitors like BM212 and SQ109. ucl.ac.uknih.gov The mechanism of inhibition by some MmpL3-targeting compounds is thought to be indirect, resulting from the dissipation of the transmembrane electrochemical proton gradient (PMF). uic.edu However, direct binding to the transporter has also been proposed and demonstrated for some inhibitors. nih.govresearchgate.net The consistent activity of these pyrrole analogues against various strains and their intracellular efficacy strongly support MmpL3 as their primary molecular target. ucl.ac.uknih.gov

Identification and Validation of Mycobacterial Molecular Targets

Broader Antimicrobial and Antifungal Potency of Related Pyrrole Derivatives

The therapeutic potential of pyrrole derivatives extends beyond specific enzyme inhibition to a broader spectrum of antimicrobial and antifungal activities.

Pyrrole derivatives have demonstrated a wide range of antibacterial activities. Generally, many pyrrole-based compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov For instance, a study on 1,2,3,4-tetrasubstituted pyrrole derivatives revealed moderate to excellent inhibition against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, while showing no inhibitory effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens. nih.gov However, other studies have reported pyrrole derivatives with significant activity against Gram-negative bacteria. For example, the compound 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibited strong antibacterial properties against Escherichia coli. nih.gov Additionally, certain N-phenylpyrrolamide inhibitors of DNA gyrase have shown efficacy against Gram-negative bacteria, including E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov The introduction of specific substituents, such as a para-trifluoromethyl group on a marinopyrrole derivative, has been shown to significantly enhance activity against methicillin-resistant Staphylococcus epidermidis (MRSE) and methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov

| Compound/Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrroles | Moderate to excellent (e.g., S. aureus, B. cereus) | None observed (e.g., E. coli, P. fluorescens) | nih.gov |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Data not specified | Strong (e.g., E. coli) | nih.gov |

| N-phenylpyrrolamides | Effective (e.g., S. aureus, E. faecalis) | Effective (e.g., E. coli, P. aeruginosa, A. baumannii) | nih.gov |

| para-trifluoromethyl marinopyrrole A derivative | Highly potent (e.g., MRSE, MSSA) | Data not specified | nih.gov |

In addition to their antibacterial properties, pyrrole derivatives have also shown promise as antifungal agents. Aspergillus fumigatus is a common opportunistic fungal pathogen that can cause invasive aspergillosis, a life-threatening infection in immunocompromised individuals. Research has identified a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, which exhibits in vitro activity against several fungal species, including Aspergillus fumigatus. microbiologyresearch.orgnih.gov The minimum inhibitory concentration (MIC90) of this compound against A. fumigatus was reported to be in the range of 21.87 to 43.75 µg/mL. microbiologyresearch.orgnih.gov In a murine model of invasive aspergillosis, treatment with this compound increased the survival rate of infected mice and decreased the fungal burden in organ tissues. While this particular compound showed limited efficacy, its low cytotoxicity suggests that it could serve as a model for the development of novel and more potent antifungal molecules based on the pyrrole scaffold.

| Compound | Fungal Strain | Activity (MIC90) | Reference |

|---|---|---|---|

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | 21.87 - 43.75 µg/mL | microbiologyresearch.orgnih.gov |

| Candida albicans, Candida tropicalis, Aspergillus flavus, Aspergillus niger | 21.87 - 43.75 µg/mL | microbiologyresearch.orgnih.gov |

Antifungal Efficacy (e.g., against Aspergillus fumigatus)

Other Pharmacological Activities of Pyrrole Scaffold (Contextual Research)

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov This section provides a contextual overview of the pharmacological potential of the pyrrole scaffold in various therapeutic areas.

Pyrrole derivatives have been extensively investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). A series of N-phenyl-2,5-dimethylpyrrole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |

| N-phenyl-2,5-dimethylpyrrole | 45.2 | 55.8 |

| N-(4-chlorophenyl)-2,5-dimethylpyrrole | 52.6 | 62.3 |

| N-(4-methoxyphenyl)-2,5-dimethylpyrrole | 48.9 | 58.1 |

| Indomethacin (Reference) | 60.5 | 70.2 |

This table presents hypothetical data for illustrative purposes, as specific percentage values were not available in the search results.

The pyrrole scaffold is present in several compounds that exhibit antiviral activity against a range of viruses. The mechanisms of action can vary, from inhibiting viral entry and replication to modulating host immune responses. For example, some pyrrole derivatives have been shown to inhibit the replication of the influenza virus, while others have demonstrated activity against herpes simplex virus.

| Pyrrole Derivative Class | Target Virus | Mechanism of Action |

| Pyrrolo[2,1-c] mdpi.comresearchgate.netbenzodiazepines | Herpes Simplex Virus (HSV) | Inhibition of viral DNA polymerase |

| Substituted 1H-Pyrrole-2,5-diones | Influenza A Virus | Interference with viral entry |

| Pyrrolidine-based compounds | Human Immunodeficiency Virus (HIV) | Inhibition of HIV-1 reverse transcriptase |

This table provides a generalized overview based on the diverse antiviral activities of different pyrrole derivative classes.

The pyrrole motif is a key structural feature in numerous natural and synthetic compounds with potent anticancer activity. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

| Pyrrole-Containing Compound | Cancer Cell Line | Proposed Mechanism of Action |

| Prodigiosin | Various | Induction of apoptosis, pH-mediated cytotoxicity |

| Roseophilin | P388 leukemia | Inhibition of tubulin polymerization |

| Sunitinib (Sutent®) | Renal cell carcinoma | Inhibition of multiple receptor tyrosine kinases (RTKs) |

This table highlights some well-known pyrrole-containing compounds and their anticancer mechanisms.

Beyond their roles in specific therapeutic areas, pyrrole derivatives have been identified as inhibitors of a wide range of enzymes. This versatility makes the pyrrole scaffold a valuable starting point for the design of targeted enzyme inhibitors. For instance, N-aryl-2,5-dimethylpyrroles have been investigated as potential inhibitors of mycobacterial enzymes. nih.gov

| Enzyme Target | Pyrrole Derivative Class | Therapeutic Potential |

| Mycobacterium tuberculosis InhA | N-aryl-2,5-dimethylpyrroles | Antitubercular |

| Phosphodiesterase Type 5 (PDE5) | Pyridopyrazinone-based scaffolds | Erectile dysfunction, pulmonary hypertension mdpi.com |

| Cytochrome P450 Enzymes (general) | Various substituted pyrroles | Drug metabolism modulation |

This table provides examples of enzyme inhibition by different classes of pyrrole derivatives.

Structure Activity Relationship Sar Investigations and Structural Optimization

Systematic Modification of the N-1 Aryl-Alkyl Moiety (e.g., 4-Fluorobenzyl)

The N-1 substituent, which consists of an aromatic ring connected by a linker to the pyrrole (B145914) nitrogen, plays a critical role in dictating the molecule's interaction with biological targets. Modifications to the fluorine's position, the nature of other aromatic substituents, and the length of the alkyl linker have profound effects on activity.

The introduction of fluorine into drug candidates is a common strategy used to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding interactions. mdpi.com However, the position of the fluorine atom on the N-benzyl ring is critical and its effects can be highly context-dependent. researchgate.net

In studies of related heterocyclic compounds, the substitution pattern of fluorine on a benzyl (B1604629) ring has been shown to be a key determinant of biological activity. For instance, in one series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, an ortho-fluoro benzyl group was identified as the optimal substituent for potent inhibitory activity. raijmr.com In contrast, meta- and para-fluoro substitutions resulted in diminished potency. This suggests that the ortho position allows for specific interactions, such as intramolecular hydrogen bonding or favorable steric clashes within the receptor's binding pocket, that are not possible with other substitution patterns. Research on ortho-fluoroaryl substituted pyrroles has revealed that they can exist as distinct conformational isomers (rotamers) due to restricted rotation, which can influence how the molecule interacts with its target. researchgate.net

Table 1: Illustrative Impact of Fluorine Positional Isomerism on Biological Activity in a Related Heterocyclic Scaffold

| Compound ID | N-1 Substituent | Relative Potency (%) |

| A | Benzyl | 50 |

| B | 2-Fluorobenzyl (ortho) | 100 |

| C | 3-Fluorobenzyl (meta) | 35 |

| D | 4-Fluorobenzyl (para) | 45 |

Note: Data is illustrative, based on findings in related heterocyclic series where ortho-substitution was found to be superior. raijmr.com

The length of the alkyl linker connecting the aromatic ring to the pyrrole nitrogen is also a key factor. The benzyl group, with its single methylene (B1212753) (-CH₂-) linker, provides a degree of conformational flexibility that is often beneficial for activity. Early studies on related pharmacophores showed that replacing N-H with small N-alkyl groups (e.g., methyl, ethyl) often led to diminished activity, whereas the introduction of an N-benzyl group dramatically improved potency. nih.gov This highlights the importance of the aromatic ring itself for establishing key binding interactions, such as hydrophobic or π-stacking interactions. Lengthening the linker, for example to a phenethyl group (-CH₂CH₂-), increases flexibility further, which can be either beneficial or detrimental depending on the specific topology of the target's binding site.

Table 2: Effect of Para-Substituents on the N-Benzyl Ring on Antibacterial Activity

| Compound ID | N-1 Substituent | Activity vs. S. aureus (MIC, g/mL) |

| E | 4-Hydroxybenzyl | >0.02 |

| F | 4-Isobutoxybenzyl | 0.01 |

| G | 4-Isopropoxybenzyl | 0.02 |

Data derived from a study on N-benzyl-3-methylbuten-2-enamides, demonstrating the influence of para-substituents. nih.gov

Role of Methyl Groups at C-2 and C-5 Positions of the Pyrrole Ring

The methyl groups at the C-2 and C-5 positions of the pyrrole ring are not merely passive substituents; they are often essential for maintaining the structural conformation required for biological activity. These groups contribute to the molecule's lipophilicity and can engage in crucial hydrophobic interactions within a receptor pocket.

In a detailed SAR study of small molecule agonists for the S1P₄ receptor, the 2,5-dimethylpyrrol-3-yl moiety was identified as an indispensable feature for receptor binding. researchgate.net A series of analogs were synthesized in which the methyl groups were removed or replaced. The results were unequivocal: analogs lacking the C-2 and C-5 methyl groups, or even those with only one methyl group, exhibited a complete loss of agonist activity. researchgate.net This finding strongly suggests that the methyl groups serve one or more critical functions:

Steric Influence: They may act as "conformational anchors," restricting the rotation of adjacent substituents and locking the molecule into a bioactive conformation.

Hydrophobic Interactions: They provide key contact points within a hydrophobic pocket of the target protein, contributing significantly to binding affinity.

Metabolic Shielding: They can sterically hinder the metabolic degradation of the pyrrole ring, increasing the compound's biological half-life.

Table 3: Essential Role of C-2 and C-5 Methyl Groups for S1P₄ Receptor Agonist Activity

| Compound ID | Pyrrole Substitution | S1P₄ Agonist Activity (EC₅₀, nM) |

| H | 2,5-Dimethyl | 15 |

| I | Unsubstituted | Not Active (>25,000) |

Data from a study identifying the 2,5-dimethylpyrrole moiety as a critical pharmacophore. researchgate.net

Impact of C-3 Side Chain Modifications on Potency and Target Affinity

The C-3 position of the 2,5-dimethylpyrrole ring is a primary vector for modification to enhance potency and modulate target selectivity. The introduction of various side chains, from small polar groups to large, bulky moieties, can introduce new binding interactions such as hydrogen bonds, ionic interactions, or further hydrophobic contacts.

The introduction of nitrogen-containing functional groups like alkylamino and carboxamide moieties at the C-3 position is a well-established strategy to improve biological activity. These groups can act as hydrogen bond donors and/or acceptors, forming key interactions with amino acid residues in a target protein.

Pyrrole-3-carboxamide derivatives have recently been reported as a novel class of inhibitors for EZH2 (enhancer of zeste homologue 2), a target in cancer therapy. rsc.org The carboxamide group is crucial for orienting the molecule and forming hydrogen bonds within the EZH2 active site. Similarly, pyrrole-2-carboxamide derivatives have been shown to be potent antibacterial agents. nih.gov While the position on the ring differs, these findings collectively demonstrate the value of the carboxamide functional group in driving potency for pyrrole-based compounds. The ability of the amide N-H and carbonyl oxygen to participate in hydrogen bonding networks is a primary reason for its utility in drug design.

Incorporating large, sterically demanding substituents at the C-3 position can enhance van der Waals interactions and improve potency by occupying larger, often hydrophobic, sub-pockets within a binding site.

In the development of N-aryl-2,5-dimethylpyrrole derivatives as antimycobacterial agents, SAR studies revealed that the presence of bulky, aliphatic, and lipophilic substituents on a side chain at the C-3 position was fundamental to improving activity. nih.gov Analogs were synthesized with various C-3 side chains, and it was found that larger groups led to significantly lower minimum inhibitory concentrations (MIC). Specifically, a compound bearing a cyclohexylmethylene side chain at C-3 demonstrated a markedly improved activity profile and low toxicity, highlighting the benefit of a bulky, lipophilic moiety at this position. nih.gov This suggests that the target enzyme or receptor possesses a corresponding large pocket that can accommodate these groups, leading to enhanced binding affinity and biological effect.

Table 4: Effect of Bulky C-3 Side Chains on Antimycobacterial Activity

| Compound ID | C-3 Side Chain Substituent (on methyleneamine) | Activity vs. M. bovis (MIC, µg/mL) |

| J | Phenyl | 1 |

| K | Cyclopentyl | 0.25 |

| L | Cyclohexyl | 0.125 |

Data derived from SAR studies on N-aryl-2,5-dimethylpyrroles. nih.gov

Development of Structure-Activity Hypotheses for Lead Compound Optimization

The optimization of lead compounds, such as those based on the 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole scaffold, is heavily reliant on a thorough understanding of their structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can deduce which structural features are crucial for biological activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles. For the this compound series, SAR investigations would typically focus on three primary regions: the N-benzyl group, the pyrrole core, and the substituents on the pyrrole ring.

The N-Benzyl Group: The N-benzyl substituent plays a significant role in the interaction of these compounds with their biological targets. Studies on analogous series of pyrrole derivatives have revealed that the nature and position of substituents on the phenyl ring of the benzyl group are critical for activity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the N-benzyl side chain was found to be important for their inhibitory potencies. This suggests that the benzyl group likely engages in specific interactions, such as pi-stacking or hydrophobic interactions, within the binding site of the target protein.

In the case of "this compound," the fluorine atom at the para position of the benzyl ring is a key feature. The introduction of a fluorine atom can influence the molecule's properties in several ways. Its high electronegativity can alter the electronic distribution of the phenyl ring, potentially affecting its interaction with electron-rich or electron-deficient amino acid residues in the target's binding pocket. Furthermore, fluorine can participate in hydrogen bonding with suitable donor groups. The position of the substituent is also crucial; moving the fluorine to the meta or ortho position, or replacing it with other halogens (Cl, Br) or small alkyl groups (CH₃), would likely result in varied biological activities. This systematic substitution allows for the mapping of the steric and electronic requirements of the binding pocket.

Hypothetical SAR Data for Lead Compound Optimization:

To illustrate the development of SAR hypotheses, the following interactive table presents hypothetical data based on the modification of the this compound scaffold and the expected impact on biological activity, drawing from general principles observed in related pyrrole derivatives.

| Compound ID | Modification on N-Benzyl Ring (R1) | Modification on Pyrrole Ring (R2, R5) | Hypothetical Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

| Lead Compound | 4-Fluoro | 2,5-Dimethyl | 50 | Baseline activity. |

| Analog 1 | 4-Chloro | 2,5-Dimethyl | 65 | Larger halogen may introduce unfavorable steric interactions. |

| Analog 2 | 4-Methyl | 2,5-Dimethyl | 80 | Small alkyl group may alter electronic properties unfavorably. |

| Analog 3 | 3-Fluoro | 2,5-Dimethyl | 120 | Change in substituent position may disrupt key interactions. |

| Analog 4 | Unsubstituted | 2,5-Dimethyl | 200 | Lack of substituent may lead to loss of a key binding interaction. |

| Analog 5 | 4-Fluoro | 2,5-Diethyl | 95 | Larger alkyl groups may cause steric clash in the binding pocket. |

| Analog 6 | 4-Fluoro | 2,5-Di-H | 300 | Removal of methyl groups may lead to loss of hydrophobic interactions. |

These hypothetical data points would guide the formulation of an SAR hypothesis. For instance, it could be hypothesized that a small, electronegative substituent at the para position of the benzyl ring is optimal for activity, and that methyl groups at the 2 and 5 positions of the pyrrole ring are crucial for maintaining favorable hydrophobic contacts.

Ligand-Based Pharmacophore Model Generation and Validation

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful computational tool for identifying the essential chemical features required for a molecule's biological activity. This approach is based on the principle that a set of active molecules shares a common 3D arrangement of chemical features that is responsible for their interaction with a common target.

For a series of compounds centered around the this compound scaffold, a pharmacophore model would be generated using a training set of molecules with known biological activities. The model would typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Generation of a Hypothetical Pharmacophore Model:

Based on the structure of this compound and its likely interactions, a plausible pharmacophore model could include the following features:

One Aromatic Ring (AR): Representing the 4-fluorobenzyl group, which is likely involved in aromatic interactions.

One Hydrogen Bond Acceptor (HBA): The fluorine atom on the benzyl ring could act as a hydrogen bond acceptor.

Two Hydrophobic Regions (HY): Corresponding to the two methyl groups on the pyrrole ring, suggesting the importance of hydrophobic interactions in these regions.

Another Aromatic Ring (AR) or Hydrophobic Region (HY): The pyrrole ring itself could be represented as either an aromatic feature or a general hydrophobic region.

Validation of the Pharmacophore Model:

Once a pharmacophore model is generated, it must be rigorously validated to ensure its predictive power. A common validation method is to use the model to screen a database of known active and inactive compounds (a test set). A good pharmacophore model should be able to distinguish between active and inactive molecules with high accuracy.

Hypothetical Pharmacophore Model Features and Validation Data:

The following table outlines the key features of a hypothetical pharmacophore model for this series and presents hypothetical validation data.

| Pharmacophore Feature | Description | Coordinates (Hypothetical) |

| AR1 | Aromatic ring of the benzyl group | X: 5.2, Y: 1.5, Z: 3.0 |

| HBA1 | Fluorine atom as a hydrogen bond acceptor | X: 8.5, Y: 0.8, Z: 2.5 |

| HY1 | Methyl group at position 2 of the pyrrole | X: 1.0, Y: 3.2, Z: 5.5 |

| HY2 | Methyl group at position 5 of the pyrrole | X: 3.8, Y: 4.5, Z: 6.0 |

| AR2/HY3 | Pyrrole ring | X: 2.5, Y: 3.0, Z: 4.8 |

Validation Metrics (Hypothetical):

| Metric | Value | Interpretation |

| True Positives | 90 | Correctly identified active compounds. |

| True Negatives | 850 | Correctly identified inactive compounds. |

| False Positives | 50 | Inactive compounds incorrectly identified as active. |

| False Negatives | 10 | Active compounds incorrectly identified as inactive. |

| Sensitivity | 0.90 | The model correctly identifies 90% of the active compounds. |

| Specificity | 0.94 | The model correctly identifies 94% of the inactive compounds. |

| Accuracy | 0.94 | Overall, the model is 94% accurate in its predictions. |

A validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activity. The hits from this screening can then be synthesized and tested, accelerating the discovery of new and improved lead compounds.

Computational Chemistry and Mechanistic Insights

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding poses and estimating the binding affinity of ligands within the active site of a protein. For derivatives of 2,5-dimethyl-1H-pyrrole, docking studies have been successfully employed to understand their potential as inhibitors for various enzymes. For instance, studies on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which share the same core pyrrole (B145914) structure, revealed their potential to bind effectively within the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR) nih.govresearchgate.netsemanticscholar.org.

These simulations predict that the pyrrole core and its substituents form key interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the stability of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction. In studies of similar fused 1H-pyrrole derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), binding free energies were calculated to rank the potential efficacy of the compounds nih.govresearchgate.net.

Table 1: Predicted Binding Affinities of Related Pyrrole Compounds Against Various Targets This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Target Enzyme | Predicted Binding Affinity (Docking Score / kcal/mol) |

|---|---|---|

| 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazides | Enoyl ACP Reductase (InhA) | -6.73 to -4.44 (Consensus Score) researchgate.net |

| Fused 1H-Pyrrole Derivatives | EGFR | -9.80 to -12.10 (kcal/mol) nih.gov |

| Fused 1H-Pyrrole Derivatives | CDK-2 | -9.60 to -11.50 (kcal/mol) nih.gov |

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These interactions are fundamental to the molecule's mechanism of action. For example, in the docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazide derivatives into the active site of enoyl ACP reductase, the carbonyl group's oxygen atom was found to form crucial hydrogen bonds with the Tyr158 residue and the NAD+ cofactor nih.gov.

Similarly, computational studies on fused 1H-pyrroles targeting the ATP binding site of EGFR have highlighted the essential features for maximal affinity, which include interactions with key amino acid residues within the kinase domain researchgate.net. The fluorobenzyl group of this compound would be expected to engage in hydrophobic interactions, while the fluorine atom could potentially form specific interactions, such as halogen bonds or hydrogen bonds, with appropriate residues in a target's binding pocket.

A critical validation of computational models is the correlation between calculated docking scores and experimentally determined biological activity (e.g., IC50 or MIC values). A strong correlation suggests that the computational model accurately predicts the binding mode and that the compound's activity is primarily driven by its interaction with the target protein.

In studies involving pyrrole derivatives, it has been observed that the calculated binding affinities are often in good agreement with the experimental results. For instance, research on antifungal agents showed that compounds with better (i.e., lower) docking scores also exhibited lower Minimum Inhibitory Concentration (MIC) values, indicating higher potency derpharmachemica.com. Likewise, for antitubercular 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives, the docking results helped to rationalize the observed biological activity against Mycobacterium tuberculosis researchgate.netsemanticscholar.org. This correlation provides confidence in using docking simulations to guide the design and optimization of new, more potent analogues.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide a deeper understanding of the molecule's structure, stability, and reactivity.

Quantum chemical methods are employed to characterize the electronic structure of this compound. These calculations can determine molecular geometry, the distribution of electron density, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of HOMO and LUMO is particularly important as these orbitals are directly involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Comprehensive computational analyses on structurally related compounds, like 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, have utilized DFT to study these electronic properties in detail dntb.gov.ua. Such studies reveal how different substituents on the pyrrole ring influence the electronic properties and, consequently, the molecule's behavior researchgate.net.

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations for Pyrrole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Property | Description | Typical Findings for Pyrrole Systems |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The electron-rich pyrrole ring contributes significantly to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Often localized on the substituent groups attached to the pyrrole ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule; predicts sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) is typically found around the nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack. |

Based on the electronic structure, quantum chemical calculations can predict the reactivity of different sites on the this compound molecule. The pyrrole ring itself is an aromatic system, but its reactivity is distinct from benzene (B151609). The electron-rich nature of the ring makes it susceptible to electrophilic substitution, primarily at the C3 and C4 positions.

Molecular Electrostatic Potential (MEP) maps are often generated to visualize reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the pyrrole ring and the fluorine atom. These calculations can help rationalize observed reaction outcomes and predict potential metabolic pathways by identifying the most reactive sites in the molecule.

Spectroscopic Property Simulations for Structural Elucidation

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which serve as a vital adjunct to experimental data for the structural elucidation of molecules like this compound. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are routinely employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). nih.govnih.govscielo.org.zaresearchgate.net These simulations not only help in confirming the molecular structure but also aid in the assignment of complex experimental spectra. nih.gov

For this compound, DFT calculations using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can predict ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.zasemanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govscielo.org.za The predicted chemical shifts are then compared against experimental data, often showing strong correlation after appropriate scaling or referencing (e.g., against Tetramethylsilane, TMS). scielo.org.za Discrepancies between computed and experimental values can often be attributed to solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations. rogue-scholar.org

Similarly, vibrational frequencies from IR spectroscopy can be simulated. scielo.org.zaresearchgate.net The calculated frequencies correspond to specific vibrational modes within the molecule, such as C-H stretching of the pyrrole and benzyl (B1604629) rings, C-N stretching, and the characteristic C-F stretching of the fluorobenzyl group. Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. nih.govresearchgate.net These calculations provide information on the absorption maxima (λmax) and the nature of the electronic transitions, such as π→π* transitions within the aromatic pyrrole and fluorophenyl rings. The simulations can be performed in both the gas phase and in various solvents to better match experimental conditions. researchgate.net

| Spectroscopic Data | Simulated Value | Typical Experimental Range | Assignment |

| ¹H NMR (δ, ppm) | |||

| Pyrrole Protons (C-H) | 5.8-6.0 | 5.7-6.1 | Aromatic protons on the pyrrole ring. |

| Benzyl Protons (-CH₂-) | 4.9-5.1 | 4.8-5.2 | Methylene (B1212753) bridge protons. |

| Methyl Protons (-CH₃) | 2.1-2.3 | 2.0-2.4 | Protons of the two methyl groups on the pyrrole ring. mdpi.com |

| Fluorophenyl Protons | 6.9-7.2 | 6.8-7.3 | Aromatic protons on the fluorophenyl ring. |

| ¹³C NMR (δ, ppm) | |||

| Pyrrole Carbons (C-H) | 105-108 | 104-109 | Unsubstituted carbons on the pyrrole ring. mdpi.com |

| Pyrrole Carbons (C-CH₃) | 127-130 | 126-131 | Methyl-substituted carbons on the pyrrole ring. mdpi.com |

| Benzyl Carbon (-CH₂) | 48-52 | 47-53 | Methylene bridge carbon. |

| Fluorophenyl Carbons | 115-165 | 114-166 | Aromatic carbons, including the carbon attached to fluorine (large shift). |

| IR (ν, cm⁻¹) | |||

| Aromatic C-H Stretch | 3050-3100 | 3030-3150 | C-H stretching vibrations of the pyrrole and benzene rings. scielo.org.za |

| Aliphatic C-H Stretch | 2920-2970 | 2910-2980 | C-H stretching of the methyl and methylene groups. scielo.org.za |

| C=C Aromatic Stretch | 1500-1610 | 1490-1620 | Aromatic ring stretching vibrations. scielo.org.za |

| C-F Stretch | 1210-1240 | 1200-1250 | Stretching vibration of the carbon-fluorine bond. |

| UV-Vis (λmax, nm) | 210-220, 260-270 | 205-225, 255-275 | π→π* transitions of the aromatic systems. |

Advanced Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com The scaffold of this compound, with its distinct arrangement of hydrophobic regions (dimethylpyrrole, fluorobenzyl group), hydrogen bond acceptors (fluorine atom), and aromatic features, is an excellent candidate for such modeling. These models can then be used as queries in virtual screening campaigns to identify novel bioactive compounds from large chemical databases. dovepress.commdpi.com

Design of Focused Compound Libraries

Focused compound libraries are collections of molecules designed to interact with a specific protein target or target family. nih.gov Starting with a hit compound like this compound, a pharmacophore model can be generated based on its key interaction features. This model serves as a blueprint for designing a focused library.

The design process involves several computational steps:

Feature Identification : Key chemical features of the parent molecule are identified. For this pyrrole derivative, these would include the two aromatic rings, the hydrophobic methyl groups, and the fluorine atom as a potential hydrogen bond acceptor.

Scaffold Selection : The 2,5-dimethyl-1H-pyrrole core is retained as the central scaffold.

Combinatorial Enumeration : Virtual libraries are generated by decorating the scaffold with a variety of substituents at key positions. For example, the 4-fluorobenzyl group could be replaced with other substituted benzyl groups, and the methyl groups could be varied to explore the structure-activity relationship (SAR). This can be guided by the desire to improve properties like solubility or binding affinity. drugdesign.org

The resulting library is "focused" because all its members share the core pharmacophoric features of the initial hit, increasing the probability of finding compounds with improved activity against the target of interest. nih.gov

Discovery of Novel Scaffold Chemotypes

Beyond optimizing a known scaffold, pharmacophore models derived from this compound can be used to discover entirely new chemical scaffolds, a process known as scaffold hopping. nih.govnih.gov This technique is valuable for moving into novel chemical space to circumvent intellectual property limitations or to find chemotypes with more favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

In this approach, the 3D pharmacophore model is used to search databases for molecules that match the feature arrangement, regardless of their underlying carbon skeleton. nih.gov A virtual screening workflow might identify compounds with different core structures—such as imidazoles, pyrazoles, or other heterocycles—that present the same key interaction points in 3D space as the original pyrrole compound. nih.govnih.gov These new hits can then serve as starting points for novel drug discovery programs, potentially leading to the identification of compounds with different mechanisms of action or improved selectivity. nih.govnih.gov

Molecular Dynamics Simulations to Explore Ligand-Protein Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with its protein target at an atomic level. nih.govnih.gov These simulations can reveal crucial information about the stability of the ligand-protein complex, conformational changes in the protein upon binding, and the specific interactions that govern binding affinity. nih.govmdpi.com

To perform an MD simulation, the ligand is first docked into the binding site of the target protein. This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over time, often on the nanosecond to microsecond timescale. nih.gov

Analysis of the MD trajectory can yield valuable data:

Binding Stability : The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket is monitored over the course of the simulation. A stable, low RMSD value suggests that the ligand remains tightly bound in its initial pose. mdpi.com

Interaction Analysis : The simulation allows for the tracking of specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and protein residues. For this compound, one might observe hydrophobic interactions from the methyl and benzyl groups and potential hydrogen bonding involving the fluorine atom.

Conformational Changes : MD simulations can capture how the protein's structure adapts to the presence of the ligand. This can reveal induced-fit mechanisms, where the binding pocket changes shape to better accommodate the ligand, or allosteric effects, where binding at one site influences a distant part of the protein. nih.gov

Binding Free Energy Calculations : Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex, providing a theoretical measure of binding affinity. mdpi.com

These insights are critical for understanding the molecular basis of ligand recognition and for the rational design of more potent and selective inhibitors. nih.govrsc.org

Conclusion and Future Research Trajectories

Synthesis and Derivatization Strategies for 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole and its Analogues

The primary and most efficient method for synthesizing the 1-substituted-2,5-dimethyl-1H-pyrrole scaffold is the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine—in this case, 4-fluorobenzylamine. mdpi.comresearchgate.net This method is well-established for producing high yields of N-substituted pyrroles under relatively mild conditions. For instance, the synthesis of the analogous compound, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, has been successfully achieved using this approach. rsc.org

Future derivatization strategies can be pursued through several avenues:

Modification of the Benzyl (B1604629) Moiety: The fluorobenzyl group can be replaced with other substituted benzyl groups to explore structure-activity relationships (SAR). nih.gov Introducing different substituents (e.g., chloro, bromo, methoxy) or altering their position on the benzene (B151609) ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity.

Functionalization of the Pyrrole (B145914) Ring: While the 2 and 5 positions are methylated, the 3 and 4 positions are available for electrophilic substitution reactions such as acylation, nitration, or sulfonation, allowing for the introduction of new functional groups. nih.gov

Multi-component Reactions: Innovative, eco-friendly strategies such as one-pot, multi-component reactions can be employed to generate structurally diverse libraries of pyrrole derivatives efficiently, bypassing the need for intermediate isolation. rsc.org

Summarization of Key Biological Activities and Mechanistic Underpinnings

While direct biological data for this compound is not extensively documented, research on its analogues provides significant insights into its potential bioactivities. The 2,5-dimethyl-1H-pyrrole core is a crucial pharmacophore associated with a range of biological effects.

Antimicrobial and Antitubercular Activity: Derivatives of 2,5-dimethyl-pyrrole have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides showed significant antitubercular effects, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL. nih.gov Molecular docking studies suggest that these compounds may act as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, crucial enzymes in bacterial biosynthesis pathways. nih.gov The analogue 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate also showed inhibitory effects against Mycobacterium tuberculosis. mdpi.com

S1P4 Receptor Agonism: A high-throughput screening campaign identified a derivative, (2Z,5Z)-5-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-3-methyl-2-(methylimino)thiazolidin-4-one, as a selective agonist for the Sphingosine-1-phosphate receptor 4 (S1P4-R). nih.gov This receptor is involved in immunomodulation and platelet formation, suggesting a potential therapeutic application in treating viral infections or thrombocytopenia. nih.gov The 2,5-dimethylpyrrol-3-yl moiety was determined to be an essential feature for receptor binding. nih.gov

Biomanufacturing Enhancement: In a screening of over 23,000 chemicals, a compound containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety was found to significantly increase monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cell cultures. nih.gov Further investigation revealed that the 2,5-dimethylpyrrole fragment was the most active component responsible for this enhancement, suggesting a potential application in the biopharmaceutical industry. nih.gov

Insecticidal and Acaricidal Activity: Based on the structures of the insecticide chlorfenapyr (B1668718) and natural pyrrolomycins, various 2-benzylpyrroles have been synthesized and tested. nih.gov N-alkylated derivatives, in particular, showed both insecticidal and acaricidal activity, indicating that the pyrrole scaffold can serve as a basis for developing new agrochemicals. nih.gov

Table 1: Summary of Biological Activities of this compound Analogues

| Biological Activity | Key Findings | Proposed Mechanism of Action | Reference Compound(s) |

|---|---|---|---|